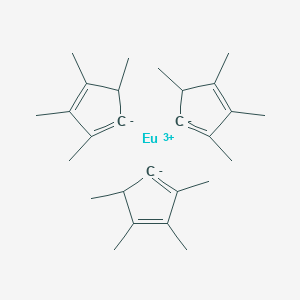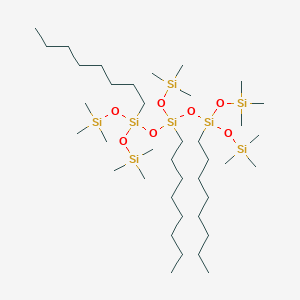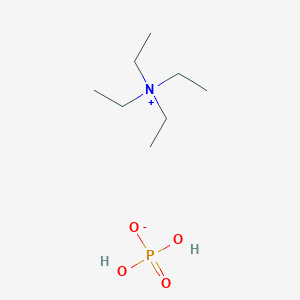
Tris(tetramethylcyclopentadienyl)europi&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)europium is a chemical compound with the molecular formula C27H39Eu. It is a coordination complex where a europium ion is bonded to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(tetramethylcyclopentadienyl)europium can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(tetramethylcyclopentadienyl)europium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key is to maintain an inert atmosphere and control the reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(tetramethylcyclopentadienyl)europium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form europium(IV) complexes.
Reduction: It can be reduced to europium(II) complexes under specific conditions.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species .
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylcyclopentadienyl)europium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as mini-fullerene type zintl anions containing lanthanide ions
Biological Research: It is used in the study of europium-based luminescent probes for biological imaging and sensing.
Wirkmechanismus
The mechanism by which Tris(tetramethylcyclopentadienyl)europium exerts its effects involves the coordination of the europium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the europium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or luminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Trichloro(pentamethylcyclopentadienyl)titanium
- Tris(butylcyclopentadienyl)yttrium
Uniqueness
Tris(tetramethylcyclopentadienyl)europium is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other cyclopentadienyl complexes. This makes it particularly useful in catalysis and materials science .
Eigenschaften
Molekularformel |
C27H39Eu |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
InChI-Schlüssel |
CTPQNFQOYTZECA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)




![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)


![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)
